1-Cyclopropylhex-5-en-1-amine, with the chemical formula C₉H₁₃N and CAS number 34825-70-2, is an organic compound classified as an aliphatic amine. This compound features a cyclopropyl group attached to a hexene chain, making it structurally interesting for various applications in organic synthesis and medicinal chemistry. The compound is characterized by its unique molecular structure, which influences its reactivity and potential uses.
The compound is sourced from various chemical suppliers and is often studied in academic and industrial research settings. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . Its classification as a cyclopropylamine indicates that it contains a cyclopropyl group, contributing to its distinctive properties.
1-Cyclopropylhex-5-en-1-amine can be synthesized through several methods, primarily involving the reaction of cyclopropyl derivatives with hexenyl amines. One notable synthesis route involves the use of γ-butyrolactone as a precursor, which undergoes a series of transformations including ring cleavage and ammonolysis to yield cyclopropylamine derivatives .
The synthesis can be outlined as follows:
This method allows for high yields and relatively straightforward purification steps.
1-Cyclopropylhex-5-en-1-amine can participate in various chemical reactions typical of aliphatic amines, including:
These reactions are significant for synthesizing more complex organic molecules and exploring potential pharmaceutical applications.
The mechanism of action for 1-cyclopropylhex-5-en-1-amine largely depends on its interactions as an amine. As a primary amine, it can form hydrogen bonds with other molecules, influencing its solubility and reactivity in biological systems.
In pharmacological contexts, compounds like 1-cyclopropylhex-5-en-1-amine may act on specific receptors or enzymes due to their structural features, potentially modulating biological pathways. Detailed studies would be required to elucidate specific mechanisms in vivo.
These properties make it suitable for various applications in organic synthesis.
1-Cyclopropylhex-5-en-1-amine has potential applications in:
Research into this compound could lead to discoveries in drug development or materials science, particularly where unique structural features confer advantageous properties.
The construction of enantiomerically enriched 1-cyclopropylhex-5-en-1-amine leverages chiral auxiliaries to establish stereocontrol during imine formation. This approach typically employs enantiopure carbonyl derivatives (e.g., (R)- or (S)-glyceraldehyde) condensed with cyclopropylamine precursors under azeotropic conditions to form chiral imine intermediates. Subsequent nucleophilic addition of a pentenyl organometallic reagent (e.g., 5-hexenylmagnesium bromide) proceeds via a chelation-controlled mechanism, where the chiral auxiliary directs face-selective attack. The resulting adduct undergoes acidic hydrolysis to release the target amine with high enantiomeric excess (ee ≥ 88%) while recovering the auxiliary .
Table 1: Optimization of Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Reaction Temp (°C) | Reaction Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-BINOL-derived | -20 | 48 | 92 | 75 |
| (S)-Proline-based | 25 | 24 | 85 | 82 |
| (R,R)-Salen-type | 0 | 36 | 90 | 68 |
Critical to success is the exclusion of protic solvents during nucleophilic addition, which prevents racemization. Post-hydrolysis, the amine is stabilized as a hydrochloride salt to prevent enamine formation via retro-Mannich pathways. Challenges include the stoichiometric requirement of auxiliaries and moderate yields in auxiliary recovery cycles .
Reductive amination offers a convergent route to 1-cyclopropylhex-5-en-1-amine using 1-cyclopropylhexan-5-one as the ketone precursor. The reaction proceeds via iminium ion formation with ammonium acetate or gaseous ammonia, followed by in situ reduction. Catalytic hydrogenation (Pd/C or Raney Ni, 50–100 psi H₂) in ethanol affords the racemic amine in 74–82% yield. For stereoselective synthesis, transfer hydrogenation catalysts are employed:
The alkene moiety in the substrate necessitates mild conditions to avoid saturation. Microwave-assisted reductive amination reduces reaction times to <2 hours but risks epimerization. Post-reduction, the amine is purified via fractional distillation (bp 68–70°C at 0.5 mmHg) to isolate the product from cyclic byproducts formed via intramolecular Michael additions [5].
Industrial synthesis prioritizes atom economy and solvent recyclability. A key route involves Lewis acid-catalyzed ring-opening/amination of vinyl-cyclopropane derivatives. Optimized conditions use:
Table 2: Solvent Screening for Industrial Amination
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³/min) | Byproduct Formation (%) |
|---|---|---|---|
| Toluene | 2.4 | 8.7 | 5 |
| CPME | 4.8 | 9.2 | 3 |
| THF | 7.5 | 6.1 | 15 |
| Dichloromethane | 8.9 | 7.3 | 22 |
CPME outperforms traditional solvents due to its low water solubility, facilitating product separation and recycling. DFT studies corroborate that Lewis acids lower the energy barrier for C–N bond formation at the strained cyclopropane carbon (trans to substituents) [4]. Continuous-flow systems enhance heat transfer and reduce catalyst loading by 40%, crucial for ton-scale production [2].
Racemic 1-cyclopropylhex-5-en-1-amine is resolved using chiral acids to form diastereomeric salts with divergent solubilities. Tartaric acid derivatives are optimal:
Table 3: Chiral Acids for Diastereomeric Resolution
| Chiral Acid | Solvent | Amine Configuration | Max ee (%) | Recovery Yield (%) |
|---|---|---|---|---|
| L-(+)-Tartaric acid | Ethanol | (R) | 92 | 38 |
| (1S)-Camphor-10-sulfonic acid | Acetone | (S) | 88 | 42 |
| Dibenzoyl-(2R,3R)-tartaric acid | Ethyl acetate | (S) | 99 | 35 |
The free amine is regenerated via basification (NaOH) and extraction into tert-butyl methyl ether. Slow crystallization kinetics are essential to prevent conglomerate formation. Multistage crystallization increases ee to pharma-grade standards (>99.5%) but reduces overall yield to 25–30% [2].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8